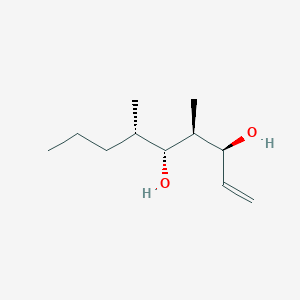
(3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol is an organic compound characterized by its unique stereochemistry and functional groups. This compound features a non-ene backbone with two hydroxyl groups and two methyl groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol typically involves multi-step organic synthesis. One common approach is the stereoselective reduction of a precursor molecule, such as a ketone or aldehyde, followed by the introduction of the double bond through elimination reactions. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings.
化学反応の分析
Types of Reactions
(3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.
科学的研究の応用
(3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological activity and efficacy.
類似化合物との比較
Similar Compounds
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triol: This compound shares similar functional groups but differs in its overall structure and applications.
(2R,3S,4S,5S,6R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Another structurally related compound used as a building block for complex carbohydrates.
Uniqueness
(3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various chemical reactions and applications sets it apart from similar compounds.
特性
CAS番号 |
918165-36-3 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC名 |
(3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol |
InChI |
InChI=1S/C11H22O2/c1-5-7-8(3)11(13)9(4)10(12)6-2/h6,8-13H,2,5,7H2,1,3-4H3/t8-,9-,10-,11+/m0/s1 |
InChIキー |
DAMXGACAARVBQH-XWLWVQCSSA-N |
異性体SMILES |
CCC[C@H](C)[C@H]([C@@H](C)[C@H](C=C)O)O |
正規SMILES |
CCCC(C)C(C(C)C(C=C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B12612416.png)
![Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12612420.png)
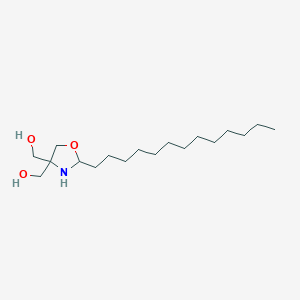
methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone](/img/structure/B12612429.png)
![N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine](/img/structure/B12612432.png)
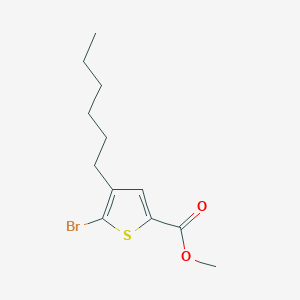

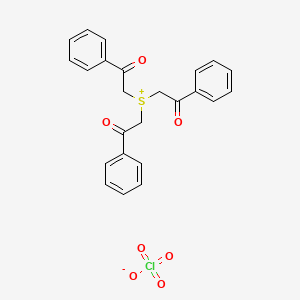
phosphane](/img/structure/B12612479.png)
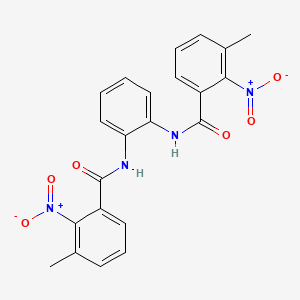
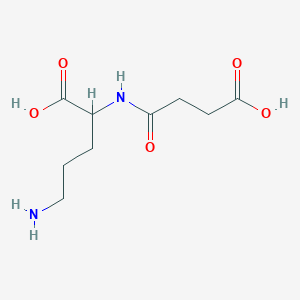
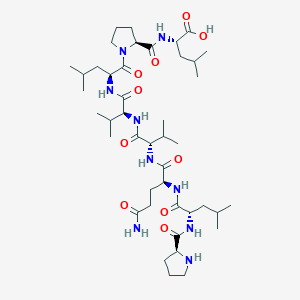

![9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12612502.png)
